5-amino-2-methyl-N-(4-methylpyridin-2-yl)benzamide
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Overview
Description
5-amino-2-methyl-N-(4-methylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a methyl group, and a pyridinyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-methyl-N-(4-methylpyridin-2-yl)benzamide typically involves the reaction of 2-amino-5-methylpyridine with benzoyl chloride derivatives. One common method involves the use of ortho-toluylchloride and 2-amino-4-picoline . The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-methyl-N-(4-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-amino-2-methyl-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-amino-2-methyl-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide
- N-(4-methylpyridin-2-yl)benzamide
- 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
Uniqueness
5-amino-2-methyl-N-(4-methylpyridin-2-yl)benzamide is unique due to the presence of both an amino group and a methyl group on the benzamide core, which can influence its chemical reactivity and biological activity. This structural uniqueness allows it to interact with different molecular targets and exhibit distinct properties compared to other similar compounds.
Properties
IUPAC Name |
5-amino-2-methyl-N-(4-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-5-6-16-13(7-9)17-14(18)12-8-11(15)4-3-10(12)2/h3-8H,15H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDABYFLWNMTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C=CC(=C2)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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